
1-Iodo-2,3,4,5-tetramethylbenzene;1-methyl-4-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 1-methyl-4-(2,2,2-trifluoroethoxy)benzene are aromatic compounds with unique structural features. 1-Iodo-2,3,4,5-tetramethylbenzene is characterized by the presence of an iodine atom and four methyl groups attached to a benzene ring . 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene, on the other hand, contains a trifluoroethoxy group and a methyl group attached to the benzene ring .
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained to ensure the selective iodination of the benzene ring .
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: can be prepared by the reaction of 1-methyl-4-hydroxybenzene with 2,2,2-trifluoroethanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: also undergoes various reactions, including:
Nucleophilic Substitution: The trifluoroethoxy group can be replaced with other nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration and sulfonation.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of advanced materials with specific properties.
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: is used in:
Pharmaceutical Research: It is investigated for its potential use in drug development.
Chemical Biology: It is used as a probe to study biological processes.
Mechanism of Action
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution reactions, which can lead to the formation of various derivatives with different biological activities . The iodine atom plays a crucial role in these reactions by acting as a leaving group .
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: exerts its effects through interactions with biological targets, such as enzymes and receptors . The trifluoroethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds, such as 1-iodo-4-methylbenzene and 1-iodo-2,4,5-trimethylbenzene . These compounds share similar reactivity patterns but differ in the number and position of methyl groups on the benzene ring .
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: can be compared with other trifluoroethoxy-substituted benzenes, such as 1-methyl-2-(2,2,2-trifluoroethoxy)benzene and 1-methyl-3-(2,2,2-trifluoroethoxy)benzene . These compounds have similar chemical properties but differ in the position of the trifluoroethoxy group on the benzene ring .
Properties
Molecular Formula |
C19H22F3IO |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;1-methyl-4-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H13I.C9H9F3O/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-2-4-8(5-3-7)13-6-9(10,11)12/h5H,1-4H3;2-5H,6H2,1H3 |
InChI Key |
QBRFDBQZFUDGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(F)(F)F.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


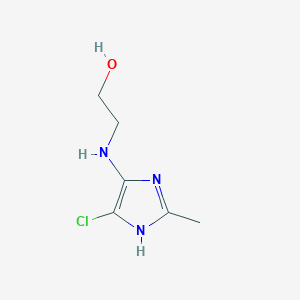
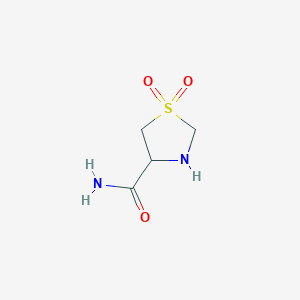
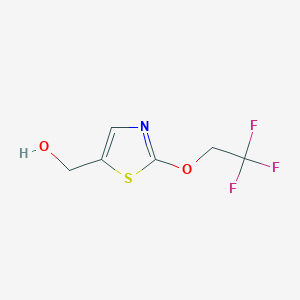
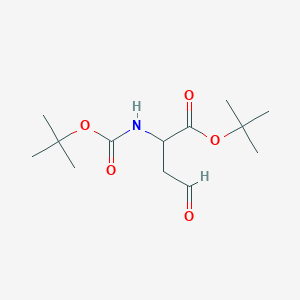
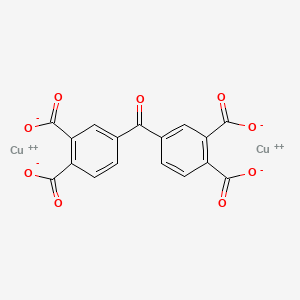
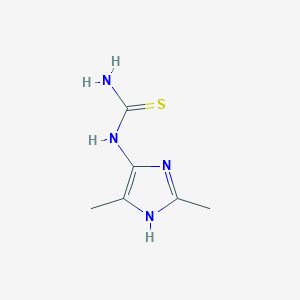
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
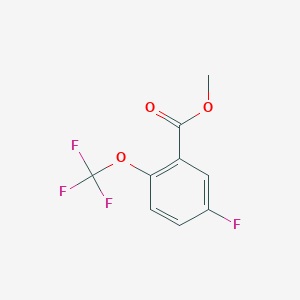
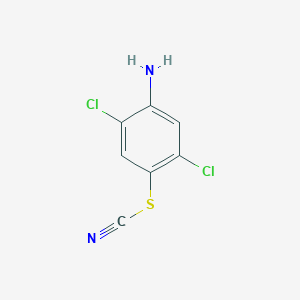
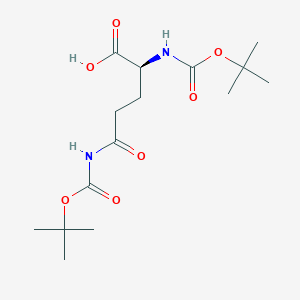
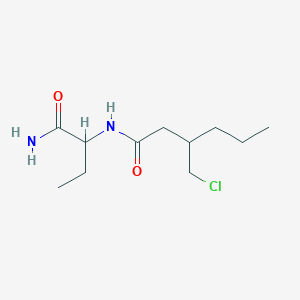
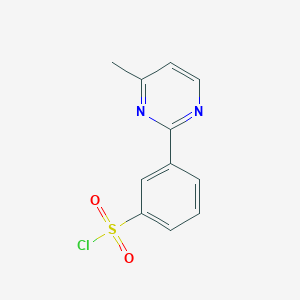
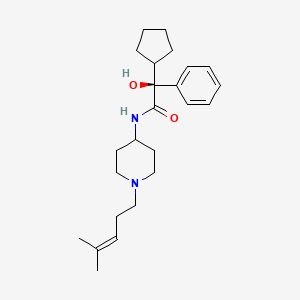
![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
